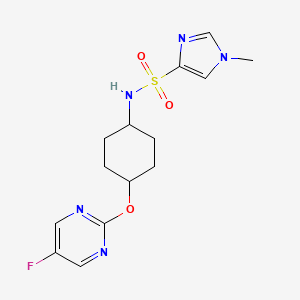
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18FN5O3S and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Fluorine Heterocyclic Systems
Some new bioactive fluorine heterocyclic systems containing sulfur and nitrogen in five-membered rings have been derived from the interaction of sulfa drugs with fluorine aromatic aldehyde or hexafluoroacetic anhydride followed by heterocyclization reactions. These compounds, including derivatives similar to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide, could be used as photochemical probe agents for the inhibition of vitiligo diseases, in comparison with Nystatin and Nalidixic acid (Abdel-Rahman, Makki, & Bawazir, 2010).
Nucleophilic Addition and Cyclization Reactions
The reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides, which might involve structures similar to the compound , results in nucleophilic addition to the azomethine group, followed by cyclization to give imidazo[1,2-a]pyrimidin-3-ylsulfonamides. These compounds can be synthesized through a one-pot two-stage method without the isolation of intermediates (Rozentsveig et al., 2014).
Synthesis and Biological Activity in Antiulcer Agents
New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents. The synthesis begins with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines. These compounds have been evaluated for their cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers (Starrett et al., 1989).
Antibacterial Activity of Heterocyclic Compounds with Sulfonamido Moiety
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents, has been explored. These compounds show significant antibacterial activity, which may be relevant to the application of the compound (Azab, Youssef, & El‐Bordany, 2013).
Mécanisme D'action
Target of Action
It’s known that fluoropyrimidines, a class of compounds to which this molecule belongs, often target enzymes involved in dna synthesis, such asthymidylate synthase .
Mode of Action
Based on its structural similarity to other fluoropyrimidines, it’s likely that it interferes with the synthesis ofpyrimidine , a key component of DNA . This interference could occur through the inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) , which is involved in pyrimidine production.
Biochemical Pathways
The compound’s action on pyrimidine synthesis disrupts the normal biochemical pathways of DNA replication and repair. By inhibiting the production of pyrimidine, the compound prevents the synthesis of new DNA strands, thereby halting cell division and proliferation .
Pharmacokinetics
Fluoropyrimidines in general have been noted for their erratic absorption and nonlinear pharmacokinetics when administered orally . The primary route of administration of fluoropyrimidines has been intravenous due to problems with oral dosing . The variability in plasma levels results primarily from extensive first pass metabolism of the drug in the gut wall and the liver coupled with variable and schedule-dependent clearance .
Result of Action
The inhibition of pyrimidine synthesis results in a lack of necessary components for DNA replication. This leads to a halt in cell division and proliferation, which can be particularly effective against rapidly dividing cells, such as cancer cells .
Propriétés
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3S/c1-20-8-13(18-9-20)24(21,22)19-11-2-4-12(5-3-11)23-14-16-6-10(15)7-17-14/h6-9,11-12,19H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDKBFZIJJHGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

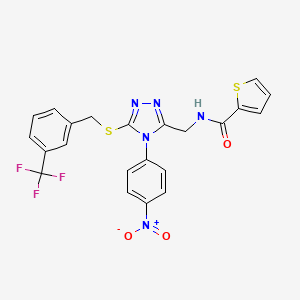
![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)
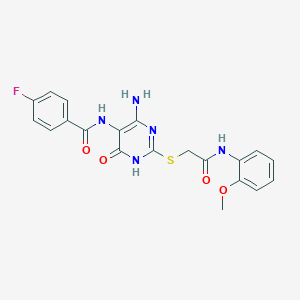
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2989521.png)
![4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2989522.png)

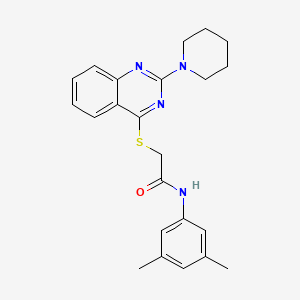
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989525.png)

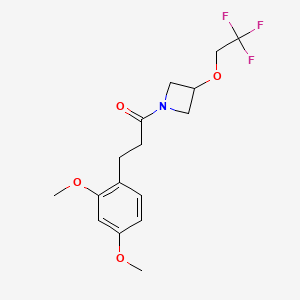
![3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2989528.png)
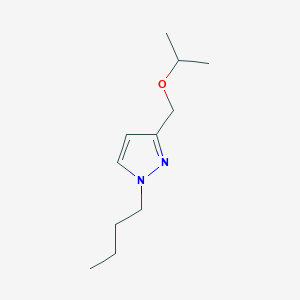
![N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2989532.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)